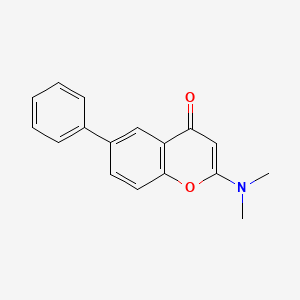![molecular formula C17H24N2O B15064704 N-(1-Methyl-1-azaspiro[4.5]decan-4-yl)benzamide CAS No. 89732-27-4](/img/structure/B15064704.png)
N-(1-Methyl-1-azaspiro[4.5]decan-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Methyl-1-azaspiro[4.5]decan-4-yl)benzamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by a spirocyclic structure, which includes a benzamide moiety attached to a spiro[4.5]decan-4-yl group. This compound has garnered interest due to its potential biological activities and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-1-azaspiro[4.5]decan-4-yl)benzamide typically involves the reaction of 1-methyl-1-azaspiro[4.5]decan-4-amine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Methyl-1-azaspiro[4.5]decan-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The benzamide moiety can undergo substitution reactions, where the benzoyl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzoyl chloride in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
N-(1-Methyl-1-azaspiro[4.5]decan-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of pain management due to its interaction with opioid receptors.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(1-Methyl-1-azaspiro[4.5]decan-4-yl)benzamide involves its interaction with specific molecular targets. It acts as an agonist of the μ-opioid, δ-opioid, and κ-opioid receptors, with varying affinities . The compound binds to these receptors, leading to the activation of downstream signaling pathways that mediate its biological effects. This interaction is particularly relevant in the context of pain management, where it modulates the perception of pain.
Comparaison Avec Des Composés Similaires
N-(1-Methyl-1-azaspiro[4.5]decan-4-yl)benzamide can be compared with other similar compounds, such as:
U-50488: A κ-opioid receptor agonist with a similar benzamide structure.
U-47700: A μ-opioid receptor agonist with a semi-rigid structure.
N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide: A compound with a similar spirocyclic structure but different functional groups.
The uniqueness of this compound lies in its specific spirocyclic structure and its ability to interact with multiple opioid receptors, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
89732-27-4 |
|---|---|
Formule moléculaire |
C17H24N2O |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide |
InChI |
InChI=1S/C17H24N2O/c1-19-13-10-15(17(19)11-6-3-7-12-17)18-16(20)14-8-4-2-5-9-14/h2,4-5,8-9,15H,3,6-7,10-13H2,1H3,(H,18,20) |
Clé InChI |
AZCKFBUFRRXYNG-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(C12CCCCC2)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



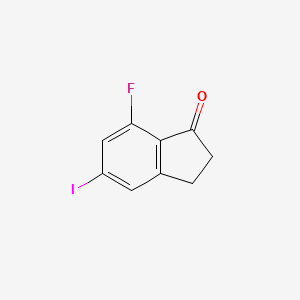
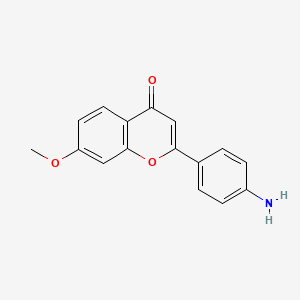
![1-Phenyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one](/img/structure/B15064661.png)

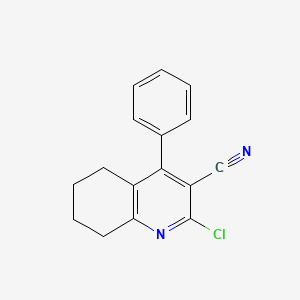
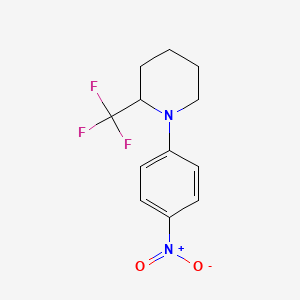

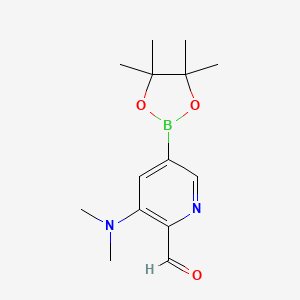
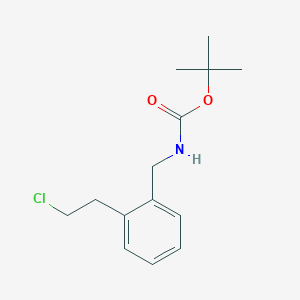
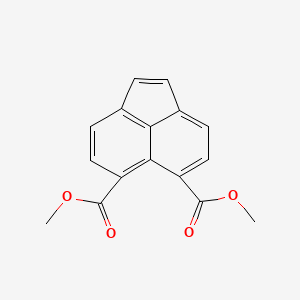
![(E)-N-[(4-Methoxyphenyl)methyl]-1-(naphthalen-2-yl)methanimine](/img/structure/B15064703.png)
